![molecular formula C16H19ClN4OS B2490283 N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride CAS No. 1581764-45-5](/img/structure/B2490283.png)

N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

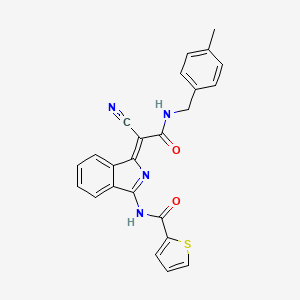

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

Pyrazole derivatives bear a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

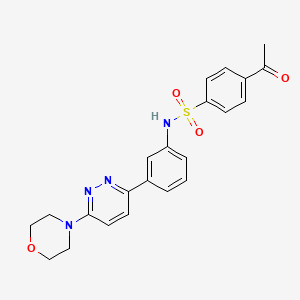

Pyrazoles can undergo various chemical reactions. For example, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole compounds can vary greatly depending on their specific structure. Generally, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

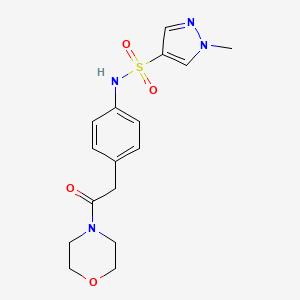

- Aminopyrazoles have demonstrated promising anticancer activity. Specifically, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide is a reversible inhibitor of Bruton Kinase (BTK). BTK inhibition is crucial for treating B-cell-driven malignancies .

- Aminopyrazoles exhibit anti-inflammatory properties. Researchers have explored their potential as inhibitors of p38MAPK, an enzyme involved in inflammatory pathways. These compounds may offer therapeutic benefits in inflammatory diseases .

- Aminopyrazoles can serve as ligands for various enzymes, including cyclooxygenase (COX) and kinases. Their ability to modulate enzyme activity makes them valuable targets for drug development .

- Aminopyrazoles may play a role in combating infections caused by bacteria and viruses. Investigating their interactions with specific microbial targets could lead to novel antimicrobial agents .

- Beyond their biological applications, aminopyrazoles are used in supramolecular chemistry. Their unique scaffold and reactivity make them versatile building blocks for designing functional materials .

- While not directly related to medicinal applications, pyrazole derivatives find use in industrial processes and agriculture. They contribute to areas such as polymer chemistry, food industry additives, and UV stabilizers .

Anticancer Properties

Anti-Inflammatory Effects

Enzyme Inhibition

Bacterial and Viral Infections

Supramolecular Chemistry

Industrial and Agricultural Uses

Mechanism of Action

Target of Action

Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .

Mode of Action

It’s worth noting that similar compounds, such as aminopyrazoles, have been found to interact with their targets in a reversible manner . This suggests that N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride may also interact with its targets in a similar way, leading to changes in the activity of the target proteins.

Biochemical Pathways

Aminopyrazoles, which share structural similarities with this compound, have been found to interact with targets important for bacterial and virus infections . This suggests that N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride may also affect similar pathways, leading to downstream effects on cellular processes.

Pharmacokinetics

It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .

Result of Action

Similar compounds, such as aminopyrazoles, have been found to have significant therapeutic potential, particularly in the areas of anticancer and anti-inflammatory treatments .

Future Directions

Pyrazole derivatives continue to be a focus of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods, exploring new biological activities, and designing optimized pyrazole-based delivery systems .

properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS.ClH/c1-10-12-8-14(22-16(12)20(2)19-10)15(21)18-9-13(17)11-6-4-3-5-7-11;/h3-8,13H,9,17H2,1-2H3,(H,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIICKCDSQMOZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

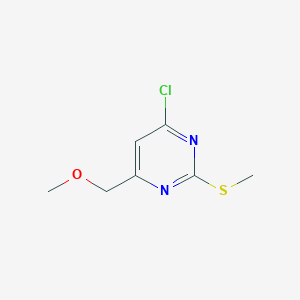

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NCC(C3=CC=CC=C3)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)

![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2490217.png)

![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)